4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Triazoles, including 4H-1,2,4-triazole derivatives, have been studied for their pharmacological potential due to their structural variations that allow for diverse biological activities. These compounds have attracted considerable interest for the development of new drugs, showcasing anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The preparation of such triazole derivatives highlights the importance of finding efficient synthesis methods that consider green chemistry principles and the need for new drugs against emerging diseases and resistant bacterial strains (Ferreira et al., 2013).
Antioxidant and Antiradical Activity
The reactivity of 1,2,4-triazole-3-thione derivatives, a category close to the chemical structure of interest, has been explored for their high antioxidant and antiradical activities. These compounds have been compared to biogenic amino acids like cysteine for their potential in mitigating the effects of high radiation doses in patients, opening avenues for novel therapeutic applications (Kaplaushenko, 2019).
Biological Activities
Modern chemistry efforts are directed towards synthesizing biologically active substances from 1,2,4-triazoles, demonstrating antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. These studies pave the way for future research in chemical modeling and the use of triazole derivatives in medical applications (Ohloblina, 2022).
Physico-chemical Properties and Applications
The synthesis and study of physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole indicate their importance in various fields beyond medicine, including engineering, metallurgy, and agriculture. These derivatives are used in optical materials, coloring agents, antioxidants, and corrosion inhibitors, underscoring their versatility and potential for wide-ranging applications (Parchenko, 2019).
Mechanism of Action
Target of action
Compounds containing a pyrrole ring, such as this one, are often biologically active and can interact with a variety of targets in the body. These can include enzymes, receptors, and other proteins. The specific target would depend on the exact structure of the compound and its physicochemical properties .
Mode of action
The mode of action would depend on the specific target of the compound. For example, it could act as an inhibitor, blocking the activity of an enzyme, or as an agonist, enhancing the activity of a receptor. The presence of the triazole ring could potentially allow for interactions with biological targets through hydrogen bonding .
Safety and Hazards
Properties
IUPAC Name |
3-[(1-methylpyrrol-2-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-3-6-15-10(12-13-11(15)16)8-9-5-4-7-14(9)2/h3-5,7H,1,6,8H2,2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJHALCWZBNECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NNC(=S)N2CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.